Product packaging for H-Gly-Phe-Ala-OH(Cat. No.:CAS No. 17123-30-7)

H-Gly-Phe-Ala-OH

Cat. No.: B099330
CAS No.: 17123-30-7
M. Wt: 293.32 g/mol
InChI Key: WMGHDYWNHNLGBV-UHFFFAOYSA-N
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Description

Significance of Tripeptides in Peptide Chemistry Research

Tripeptides, consisting of three amino acids linked by two peptide bonds, occupy a vital position in biochemical and molecular biology research. nih.govmdpi.com Their relative simplicity makes them ideal models for studying the fundamental aspects of peptide and protein structure and function. nih.gov Unlike larger, more complex proteins, tripeptides can be synthesized and analyzed with high precision, allowing for detailed investigations into molecular interactions, stereochemistry, and bond geometry. nih.gov

These small peptides are not merely synthetic tools; they are active in a multitude of biological processes, including cell signaling and hormone regulation. nih.gov In research, they serve as foundational blocks for building larger, more complex peptide structures and are invaluable in drug discovery and development due to their potential for oral administration and cost-effective synthesis. nih.gov The study of tripeptides helps elucidate the primary determinants of protein folding, stability, and interaction with other molecules. nih.gov

Overview of H-Gly-Phe-Ala-OH in Academic Investigations

This compound, also known as Glycyl-L-phenylalanyl-L-alanine, is frequently employed as a model substrate and analyte in various academic studies. nih.gov Its defined structure, featuring a simple glycine (B1666218) residue, a bulky aromatic phenylalanine residue, and a small hydrophobic alanine (B10760859) residue, allows for the systematic study of how different side chains influence peptide behavior.

One primary application is in the study of enzymatic cleavage. Specific proteases recognize and cleave particular peptide bonds, and this compound serves as an excellent substrate for characterizing this activity. For instance, the enzyme thermolysin is known to cleave the Gly-Phe bond within this tripeptide. nih.gov Such investigations are fundamental to understanding enzyme specificity and kinetics.

Mass spectrometry is another area where this compound is a valuable model. The analysis of tripeptides via techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is crucial for proteomics and metabolomics. nih.gov Studying the fragmentation patterns of a known peptide like this compound helps researchers to refine analytical methods and better understand how peptides behave in the gas phase, which is essential for identifying unknown peptides in complex biological samples.

Furthermore, conformational analysis of peptides benefits from simple models like this compound. Gas-phase studies on similar small peptides, such as polyglycines and polyalanines, reveal how self-solvation and backbone hydrogen bonds dictate their three-dimensional shape. nih.gov The unique combination of residues in this compound allows researchers to probe the conformational effects of different side-chain sizes and properties within a single, simple molecule.

Physicochemical Properties of this compound
Property Value
Molecular FormulaC14H19N3O4
Molecular Weight293.32 g/mol
IUPAC Name(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoic acid
CAS Number17123-30-7
AppearanceWhite powder

Data sourced from PubChem CID 7010484. nih.gov

Use of this compound as a Model System in Research Description Relevant Principles
Enzymatic Assays Serves as a defined substrate to study the kinetics and specificity of proteolytic enzymes.The peptide is cleaved by specific enzymes like thermolysin at the Gly-Phe bond, allowing for precise measurement of enzyme activity. nih.gov
Mass Spectrometry Used as a standard to develop and validate analytical methods for peptide identification and quantification.Understanding the fragmentation of a known tripeptide helps in interpreting the complex spectra of unknown peptides from biological sources. nih.gov
Conformational Studies Acts as a simple model to investigate how different amino acid side chains influence peptide backbone conformation.Studies on similar small peptides show that their structure is a balance of self-solvation and hydrogen bonding, which can be explored with this compound. nih.gov
Peptide Synthesis Functions as a fundamental building block for the solid-phase or liquid-phase synthesis of larger, more complex peptides.Its defined sequence and reactive termini make it a reliable component in the stepwise construction of custom peptides for various research applications. nih.gov

Scope of Current Research Directions for this compound

Current and future research continues to leverage this compound and similar tripeptides as fundamental tools. One expanding area is in the development of novel biosensors. For example, research into pH-responsive liquid crystal sensors for detecting biochemical reactions, such as those catalyzed by urease, relies on understanding molecular interactions at interfaces, a principle that can be studied using well-defined peptides. mdpi.com

The study of peptide-metal ion interactions is another active field. Research using mass spectrometry to investigate the binding of lanthanide ions to small peptides reveals how many coordination sites a peptide can offer. acs.orgnih.gov this compound, with its distinct amino, carbonyl, and carboxyl groups, serves as a model ligand to probe the fundamentals of how peptides chelate metal ions, which is relevant to metalloenzyme function and the development of new catalysts.

Furthermore, the field of materials science is exploring the self-assembly of peptides into novel nanomaterials. The process of enzyme-instructed self-assembly, where enzymatic action on a peptide precursor triggers its assembly into structures like nanofibers, is a cutting-edge application. nih.gov Simple tripeptides with varied residues are essential for systematically studying how sequence dictates the structure and properties of these resulting biomaterials. As a readily available and well-characterized tripeptide, this compound provides a foundational model for these advanced research endeavors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3O4 B099330 H-Gly-Phe-Ala-OH CAS No. 17123-30-7

Properties

CAS No.

17123-30-7

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C14H19N3O4/c1-9(14(20)21)16-13(19)11(17-12(18)8-15)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,19)(H,17,18)(H,20,21)

InChI Key

WMGHDYWNHNLGBV-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)[O-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[NH3+]

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN

sequence

GFA

Origin of Product

United States

Synthesis and Derivatization Strategies for H Gly Phe Ala Oh

Established Synthetic Methodologies for Tripeptides

The creation of the peptide bonds in H-Gly-Phe-Ala-OH can be achieved through two principal strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). nih.govspringernature.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound and Analogues

SPPS, pioneered by Merrifield, has become a cornerstone of peptide synthesis due to its efficiency and ease of purification. nih.govspringernature.comnih.gov In this method, the peptide chain is assembled sequentially while anchored to an insoluble polymer support.

The general workflow for the SPPS of this compound typically involves the following steps:

Resin Loading: The C-terminal amino acid, Alanine (B10760859) (Ala), protected at its N-terminus (e.g., with Fmoc), is covalently attached to a solid support (resin).

Deprotection: The N-terminal protecting group of the resin-bound Ala is removed. A common method for Fmoc removal is treatment with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). vaia.comiris-biotech.de

Coupling: The next amino acid in the sequence, Phenylalanine (Phe), also with its N-terminus protected, is activated and coupled to the free amino group of the resin-bound Ala.

Repetition: The deprotection and coupling steps are repeated for the final amino acid, Glycine (B1666218) (Gly).

Cleavage and Final Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin support, and any remaining side-chain protecting groups are removed simultaneously. This is often achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. rsc.orgthermofisher.comsigmaaldrich.com

Solution-Phase Peptide Synthesis (LPPS) Techniques for this compound and Analogues

LPPS, also known as liquid-phase peptide synthesis, predates SPPS and remains a valuable technique, especially for the large-scale synthesis of shorter peptides or when specific modifications are required that are incompatible with solid-phase methods. nih.govspringernature.comnih.gov In LPPS, all reactants are dissolved in an appropriate solvent system.

The synthesis of this compound via LPPS can be carried out through either a stepwise or fragment condensation approach.

Stepwise Synthesis: In this method, protected amino acids are added one by one to the growing peptide chain. After each coupling step, the resulting peptide is isolated and purified before proceeding to the next deprotection and coupling cycle.

Fragment Condensation: This strategy involves the synthesis of smaller peptide fragments (e.g., dipeptides like Z-Gly-Phe-OH) which are then coupled together to form the final tripeptide. mdpi.com This can be more efficient for longer sequences but carries a higher risk of racemization at the C-terminal amino acid of the activating fragment.

While LPPS requires more intensive purification efforts, such as crystallization or chromatography after each step, it offers greater flexibility in terms of reaction conditions and the use of a wider range of protecting groups and coupling reagents. nih.govspringernature.comnih.gov For some complex peptides, like biphalin, which contains a hydrazide bridge, solution-phase synthesis is the preferred or only viable method. nih.govspringernature.comnih.gov

Coupling Reagents and Reaction Conditions in this compound Synthesis

The formation of the amide bond between amino acids is not spontaneous and requires the activation of the carboxylic acid group. This is achieved using coupling reagents.

Carbodiimide-Mediated Coupling with 1-Hydroxybenzotriazole (HOBt) and Analogues

A widely used and classic method for peptide bond formation involves the use of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive. bachem.compeptide.com These additives, often referred to as auxiliary nucleophiles, are crucial for suppressing side reactions and minimizing racemization. bachem.comluxembourg-bio.com

1-Hydroxybenzotriazole (HOBt) has been the most popular additive for decades. bachem.com The reaction mechanism involves the carbodiimide reacting with the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with HOBt to form an active ester, which is more stable and less prone to racemization. The free amino group of the next amino acid or peptide then attacks this active ester to form the desired peptide bond. bachem.comnih.gov

The combination of DIC/HOBt is a standard coupling procedure in both SPPS and LPPS. peptide.com However, a significant drawback of HOBt is its explosive nature, which has led to increased restrictions on its use. bachem.com

Other Activation and Coupling Systems (e.g., Oxyma Pure, HBTU)

To address the safety concerns associated with HOBt, several alternative additives and coupling systems have been developed.

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a safer and highly effective non-explosive alternative to HOBt. biosyn.comcem.comsigmaaldrich.com It functions similarly to HOBt by forming a reactive ester intermediate that enhances coupling efficiency and suppresses racemization. biosyn.com Studies have shown that Oxyma Pure can lead to higher yields and lower levels of epimerization compared to HOBt when used with carbodiimides. cem.comoxymapure.com It is also compatible with "green" solvents, further enhancing its appeal from an environmental perspective. biosyn.com

Uronium/Aminium-based reagents , such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), are another class of popular coupling reagents. bachem.com HBTU contains the HOBt moiety within its structure and is a highly efficient coupling reagent for both solid- and solution-phase synthesis. bachem.com Analogues like HATU, which incorporates the more reactive HOAt (1-hydroxy-7-azabenzotriazole), and COMU, which is based on Oxyma Pure, have also been developed to offer improved performance and safety profiles. bachem.com These reagents are particularly well-suited for challenging couplings, including those involving sterically hindered amino acids. bachem.comuniurb.it

Comparison of Common Coupling Reagents and Additives
Reagent/AdditiveTypeKey AdvantagesKey DisadvantagesPrimary Application
DCC/DICCarbodiimideCost-effective, widely used.Risk of racemization without additive, DCC byproduct is poorly soluble. peptide.comGeneral peptide synthesis (DIC preferred for SPPS). peptide.com
HOBtAdditiveEffective at suppressing racemization, accelerates coupling. bachem.comExplosive nature. bachem.comUsed with carbodiimides in both SPPS and LPPS.
Oxyma PureAdditiveNon-explosive, high coupling efficiency, low racemization, "green" alternative. biosyn.comcem.comCan generate HCN under certain conditions. sigmaaldrich.comReplacement for HOBt in carbodiimide-mediated couplings. sigmaaldrich.com
HBTUUronium SaltHigh efficiency, fast reaction rates. bachem.comContains HOBt moiety (potential safety concern), can form guanidine (B92328) side products. bachem.comuniurb.itStandard and difficult couplings in SPPS and LPPS. bachem.com
COMUUronium SaltHigh efficiency comparable to HATU, safer (Oxyma-based), better solubility. bachem.comHigher cost compared to carbodiimides.Microwave-assisted SPPS, difficult couplings. bachem.com

Protecting Group Strategies in this compound and Peptide Analogue Synthesis

The two most common protecting group strategies are the Boc/Bzl and Fmoc/tBu approaches.

Boc/Bzl Strategy: In this older but still relevant strategy, the N-terminus is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.com Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based ethers, esters, or carbamates, which are removed at the final step by strong acids like hydrofluoric acid or by catalytic hydrogenation. prepchem.com For example, Boc-Gly-OH can be used as the starting material for the N-terminal residue. sigmaaldrich.com

Fmoc/tBu Strategy: This is currently the most widely used strategy in SPPS. iris-biotech.de The N-terminus is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed by piperidine. vaia.comiris-biotech.de Side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group for hydroxyl or carboxyl functions, and are removed during the final cleavage from the resin with TFA. iris-biotech.dersc.orgthermofisher.com For the synthesis of this compound, the corresponding Fmoc-protected amino acids, Fmoc-Ala-OH, Fmoc-Phe-OH, and Fmoc-Gly-OH, would be used. sigmaaldrich.com

The selection of a protecting group strategy depends on the specific sequence and the desired final product. For instance, if the peptide contains sensitive residues, a milder cleavage condition might be necessary, influencing the choice of both the resin linker and the protecting groups. rsc.orgsigmaaldrich.com

Common Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationFunction ProtectedCleavage ConditionsStrategy
tert-ButyloxycarbonylBocα-AminoMild acid (e.g., TFA). masterorganicchemistry.comBoc/Bzl
9-FluorenylmethyloxycarbonylFmocα-AminoBase (e.g., 20% piperidine in DMF). iris-biotech.deFmoc/tBu
BenzylBzlSide chains (e.g., Ser, Thr, Asp, Glu)Strong acid (HF), catalytic hydrogenation.Boc/Bzl
tert-ButyltBuSide chains (e.g., Ser, Thr, Asp, Tyr, Glu). iris-biotech.deAcid (e.g., TFA). iris-biotech.deFmoc/tBu
TritylTrtSide chains (e.g., Cys, His, Asn, Gln). rsc.orgthermofisher.comAcid (e.g., TFA). thermofisher.comFmoc/tBu
BenzyloxycarbonylZ or Cbzα-Amino, Side chain (Lys)Catalytic hydrogenation, HBr/acetic acid. masterorganicchemistry.comOften used in LPPS.

N-Terminal and C-Terminal Protecting Group Schemes

The synthesis of peptides like this compound relies on the temporary blocking of the N-terminal amino group and the C-terminal carboxyl group to prevent unwanted side reactions during peptide bond formation. bachem.comnih.gov The two most common orthogonal protection schemes are the Boc/Bzl and Fmoc/tBu strategies. wikipedia.org

Boc/Bzl Strategy: In this scheme, the N-terminus is protected by the acid-labile tert-butoxycarbonyl (Boc) group. wikipedia.orgpeptide.com The Boc group is typically removed with moderate acids like trifluoroacetic acid (TFA). peptide.com Side-chain protecting groups and the linkage to the solid support are often benzyl (Bzl)-based and require a strong acid, such as hydrogen fluoride (B91410) (HF), for cleavage. wikipedia.orgpeptide.com

Fmoc/tBu Strategy: This is a widely used orthogonal system where the N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. wikipedia.orgiris-biotech.de The Fmoc group is removed using a base, commonly piperidine. iris-biotech.de The side-chain protecting groups are typically tert-butyl (tBu)-based and are removed, along with cleavage from the resin, using an acid like TFA. iris-biotech.dethermofisher.com This strategy avoids the repeated use of strong acids for N-terminal deprotection. google.com

The C-terminus of the first amino acid is typically protected as an ester throughout the synthesis. bachem.com In solid-phase peptide synthesis (SPPS), the resin itself acts as the C-terminal protecting group. spcmc.ac.in The choice between these strategies depends on the specific sequence of the peptide and the desired final modifications. peptide.com

Table 1: Common N-Terminal and C-Terminal Protecting Group Schemes
StrategyN-Terminal Protecting GroupN-Terminal Deprotection ReagentC-Terminal/Side-Chain ProtectionFinal Cleavage Reagent
Boc/Bzltert-butoxycarbonyl (Boc)Trifluoroacetic acid (TFA)Benzyl (Bzl) basedHydrogen Fluoride (HF)
Fmoc/tBu9-fluorenylmethoxycarbonyl (Fmoc)Piperidinetert-butyl (tBu) basedTrifluoroacetic acid (TFA)

Side-Chain Protection Methodologies

In the synthesis of this compound, only the Phenylalanine (Phe) residue has a side chain that could potentially interfere with the synthesis, although it is generally considered non-reactive and often does not require protection. However, in the context of more complex peptides or specific synthetic strategies, protection of the phenyl ring might be considered to prevent side reactions. More commonly, for peptides containing amino acids with reactive side-chain functional groups (e.g., Lys, Asp, Glu, Ser, Thr, Cys, Tyr), protection is crucial. nih.gov

For the Fmoc/tBu strategy, tert-butyl (tBu) based groups are common for protecting hydroxyl and carboxyl groups. iris-biotech.de In the Boc/Bzl scheme, benzyl-based protecting groups are typically employed. peptide.com

A recent strategy for solid-phase synthesis of phenylalanine-containing peptides involves anchoring the phenylalanine to the resin through its side chain using a triazene (B1217601) linker. acs.orgnih.govresearchgate.net This approach has been used to prepare various peptides, including cyclic and C-terminally modified ones. acs.orgnih.gov

Synthesis of this compound Analogues and Constrained Derivatives

To enhance the biological activity, stability, and receptor selectivity of peptides like this compound, analogues and constrained derivatives are often synthesized. nih.gov This can involve cyclization, incorporation of non-standard amino acids, or the introduction of rigid scaffolds. asm.orgnih.govnih.gov

Design and Synthesis of Cyclic Tripeptide Analogues

Cyclization is a common strategy to create conformationally constrained peptide analogues. nih.govupc.edu This can be achieved through head-to-tail cyclization, side-chain to side-chain cyclization, or linkage of a side chain to one of the termini. upc.edu For a tripeptide like Gly-Phe-Ala, head-to-tail cyclization would form a cyclic tripeptide. However, the synthesis of cyclic tripeptides can be challenging due to their strained nature, which can lead to instability. thieme-connect.de For instance, cleavage of a protecting group from a secondary amide in a cyclic tripeptide can induce a transformation to a piperazine-2,5-dione. thieme-connect.de

The synthesis of cyclic peptides often involves solid-phase synthesis of a linear precursor, followed by on-resin or in-solution cyclization. acs.orgmdpi.com Common cyclization reagents include HATU/HOAt and HBTU/HOBt. mdpi.com Studies on other peptides have shown that cyclization can stabilize specific secondary structures, such as β-turns. nih.gov For example, the cyclization of Gly-Pro-Y sequences has been shown to be an efficient method for producing cyclic dipeptides. jst.go.jp

Incorporating Non-Canonical Amino Acids and Peptide Mimetics for this compound Derivatives

The incorporation of non-canonical amino acids (ncAAs) is a powerful tool for modifying the properties of peptides. asm.orgnih.gov These ncAAs can introduce novel functionalities, enhance proteolytic stability, and induce specific conformations. asm.orgresearchgate.net There are numerous ncAAs available, including α,α-dialkyl glycines, β-amino acids, and D-amino acids. nih.govmdpi.comresearchgate.net

The synthesis of peptides containing ncAAs can be achieved through solid-phase peptide synthesis (SPPS), where the desired ncAA is incorporated in the same manner as canonical amino acids. asm.org For example, peptidomimetics containing a trifluoroethylamino isostere, which is isopolar to the carbonyl group of the amide bond, have been developed. upc.edu The synthesis of such derivatives often requires the preparation of orthogonally protected dipeptide building blocks containing the desired modification. nih.gov

Table 2: Examples of Non-Canonical Amino Acids and Their Potential Effects
Non-Canonical Amino Acid TypeExamplePotential Effect on Peptide
α,α-dialkyl glycinesα-aminoisobutyric acid (Aib)Promotes helical conformations, increases stability. researchgate.netnih.gov
β-amino acidsβ-alanineIncreases flexibility, alters backbone structure. researchgate.net
D-amino acidsD-AlanineIncreases resistance to proteolytic degradation. researchgate.net
N-alkylated amino acidsN-methyl-PhenylalanineRestricts backbone conformation, improves stability. researchgate.net

Conformationally Restricted Scaffolds in this compound Related Peptidomimetics

Introducing conformationally restricted scaffolds is another strategy to create peptidomimetics with defined three-dimensional structures. upc.edumdpi.com These scaffolds aim to mimic the bioactive conformation of the parent peptide, leading to improved potency and selectivity. upc.edu

Examples of such scaffolds include:

β-turn mimetics: These are designed to mimic the β-turn secondary structure, which is often involved in receptor recognition. Bicyclic templates have been developed to restrict the conformation of dipeptide segments. nih.gov

Cyclopropane-containing amino acids: The incorporation of cyclopropane (B1198618) rings into the peptide backbone or side chains can significantly restrict conformational freedom. colab.ws

Rigid heterocyclic rings: Replacing amide bonds with rigid rings like tetrazoles can mimic the geometry of the peptide bond while introducing conformational constraints. researchgate.net

The design and synthesis of these peptidomimetics often involve complex multi-step organic synthesis to create the desired scaffold, which is then incorporated into the peptide sequence. upc.educolab.ws

Conformational Analysis and Structural Dynamics of H Gly Phe Ala Oh

Spectroscopic Characterization of H-Gly-Phe-Ala-OH Conformers

Spectroscopic methods are powerful tools for probing the structural and dynamic properties of peptides. Each technique provides a unique window into the molecular architecture, from the arrangement of atoms in solution and the solid state to the underlying electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov It provides information on an ensemble of conformations, which is particularly important for flexible molecules like small peptides. nih.gov The analysis relies on several key NMR parameters:

Chemical Shifts (δ): The resonance frequency of each nucleus is highly sensitive to its local electronic environment. For this compound, the chemical shifts of backbone and side-chain protons (¹H) and carbons (¹³C) can indicate the presence of specific secondary structure elements. For instance, Cα and Cβ chemical shifts are known to be reliable indicators of backbone conformation. While detailed conformational studies specific to this compound are not extensively published, typical chemical shift values can be assigned based on data from its constituent amino acids and related peptides. chemicalbook.comchemicalbook.comchemicalbook.com

Scalar Couplings (J-couplings): The through-bond coupling between nuclei, particularly the three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)), is directly related to the backbone dihedral angle phi (φ) through the Karplus equation. nih.gov Measuring these coupling constants allows for the determination of torsional restraints used in structure calculations.

Nuclear Overhauser Effect (NOE): The NOE is a through-space effect that provides distance constraints between protons that are close in space (< 5 Å), regardless of their position in the sequence. These distance restraints are crucial for defining the tertiary fold of a peptide.

Temperature Coefficients: The temperature dependence of amide proton chemical shifts can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. Protons involved in stable hydrogen bonds typically show a smaller change in chemical shift with temperature.

The combination of these NMR-derived constraints allows for the calculation of a representative ensemble of solution structures. nih.govescholarship.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Residues in a Peptide Chain This table presents typical chemical shift ranges. Actual values for this compound would be determined experimentally.

Amino Acid Residue Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Glycine (B1666218) (Gly) 3.8 - 4.1 Cα: 41 - 45
HN 8.0 - 8.6 C': 171 - 175
Phenylalanine (Phe) 4.4 - 4.8 Cα: 53 - 58
2.9 - 3.3 Cβ: 36 - 41
Aromatic (Hδ, Hε, Hζ) 7.0 - 7.4 Cγ (ring): 136 - 139
HN 7.8 - 8.5 C' (carbonyl): 171 - 176
Alanine (B10760859) (Ala) 4.1 - 4.5 Cα: 48 - 53
1.3 - 1.6 Cβ: 15 - 20

Key vibrational bands for the conformational analysis of this compound include:

Amide A Band (~3300 cm⁻¹): This band corresponds mainly to the N-H stretching vibration. Its frequency is sensitive to hydrogen bonding; a lower frequency indicates a stronger hydrogen bond.

Amide I Band (1600–1700 cm⁻¹): Arising predominantly from the C=O stretching vibration of the peptide backbone, this is the most sensitive probe of secondary structure. nih.gov The exact frequency and shape of the Amide I band can differentiate between conformations such as β-sheets, turns, and random coils.

Amide II Band (1500–1600 cm⁻¹): This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is also sensitive to conformation but is generally less used than the Amide I band for detailed structural analysis.

The analysis of these bands, often enhanced by techniques like two-dimensional IR (2D IR) spectroscopy, can reveal the populations of different conformers in the ensemble. nih.gov

Table 2: Characteristic Amide I IR Frequencies for Peptide Secondary Structures

Secondary Structure Typical Amide I Frequency Range (cm⁻¹)
β-Sheet 1620 - 1640 (strong), 1680 - 1700 (weak)
β-Turn 1660 - 1685
Random Coil 1640 - 1650

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic coordinates of a molecule in its solid, crystalline state. A successful crystallographic analysis of this compound would yield a single, static structure, providing accurate data on bond lengths, bond angles, and torsion angles (φ, ψ, and χ). This information would reveal the peptide's conformation and the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

As of this writing, a specific, publicly available crystal structure for the tripeptide this compound has not been detailed in the primary scientific literature. nih.gov However, the technique remains the gold standard for obtaining high-resolution structural data for peptides in the solid phase.

Photoelectron spectroscopy (PES) is a technique used to investigate the electronic energy levels of molecules. nih.gov By irradiating a sample with high-energy photons (like VUV radiation), electrons are ejected, and their kinetic energy is measured. This allows for the determination of the binding energies of the valence electrons, providing direct insight into the molecule's electronic structure.

While specific PES data for linear this compound is scarce, studies on related cyclic dipeptides such as cyclo(Gly-Phe) demonstrate the utility of this method. nih.gov In such studies, experimental valence photoelectron spectra are measured in the gas phase and compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). This joint approach allows for the assignment of spectral features to specific molecular orbitals, offering a fundamental understanding of the electronic properties that underpin the peptide's chemical behavior and intermolecular interactions.

Computational Chemistry Approaches to this compound Conformational Space

Computational chemistry provides powerful tools to complement experimental findings by exploring the full range of possible conformations and their relative stabilities. These methods are essential for characterizing the complex energy landscapes of flexible molecules like peptides. nih.gov

Ab initio and Density Functional Theory (DFT) are first-principles computational methods used to map the potential energy surface (PES) of a molecule. nih.govnih.gov For this compound, these calculations can identify all stable low-energy conformers (local minima on the PES) and the transition states that connect them.

The process involves:

Conformational Search: Systematically or stochastically exploring the rotational degrees of freedom of the peptide, primarily the backbone dihedral angles (φ, ψ) and side-chain dihedral angles (χ).

Geometry Optimization: For each potential conformation, the geometry is optimized to find the nearest local energy minimum.

Energy Calculation: The relative electronic energies of the optimized conformers are calculated with high accuracy.

Studies on tripeptides show that the lowest electronic energy conformers are often compact structures stabilized by one or more intramolecular hydrogen bonds. nih.gov However, more extended structures can be thermodynamically favorable due to entropic effects. nih.gov The resulting energy landscape provides a complete picture of the peptide's conformational preferences, which can then be correlated with experimental data from NMR and IR spectroscopy. biorxiv.orgrsc.org

Table 3: Representative Dihedral Angles for Plausible this compound Conformations This table presents idealized dihedral angles (in degrees) for common structural motifs that could be adopted by the Gly-Phe and Phe-Ala peptide units. Computational analysis would reveal the precise, energetically favorable angles for the entire molecule.

Residue Pair Structural Motif φ (phi) ψ (psi)
Gly-Phe / Phe-Ala Extended (β-strand) ~ -120 to -150 ~ +120 to +150
Gly-Phe / Phe-Ala Type I β-Turn (i+1, i+2) φᵢ₊₁: -60, ψᵢ₊₁: -30 φᵢ₊₂: -90, ψᵢ₊₂: 0
Gly-Phe / Phe-Ala Type II β-Turn (i+1, i+2) φᵢ₊₁: -60, ψᵢ₊₁: 120 φᵢ₊₂: 80, ψᵢ₊₂: 0

Molecular Dynamics (MD) Simulations for Conformational Sampling and Transitions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of peptides by simulating the atomic motions over time. For this compound, MD simulations in an explicit water model provide insights into its dynamic behavior and structural stability. longdom.org These simulations track the trajectory of the peptide, revealing the accessible conformations and the transitions between them.

Quantum Chemical Calculations for Electronic Structure and Interactions

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT) and ab initio calculations, offer a high-resolution view of the electronic structure and intramolecular interactions within this compound. researchgate.netnih.govresearchgate.net These methods are crucial for understanding the forces that govern the peptide's conformational preferences.

For the Gly-Phe-Ala tripeptide, ab initio electronic-structure calculations have been employed to investigate its excited-state dynamics. nih.govresearchgate.net These studies revealed a mechanism for highly efficient deactivation of the excited state in a specific low-energy conformer, a process driven by electron-mediated proton transfer. nih.govresearchgate.net This ultrafast deactivation pathway highlights how specific conformations can possess a high degree of photostability.

Quantum chemical methods also allow for the detailed analysis of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical in stabilizing peptide structures. rsc.org By calculating the electron density distribution, one can identify and characterize these weak interactions that dictate the folding of the peptide backbone and the orientation of its side chains. The modern density functional theory (DFT) can be used to quantitatively describe the formation of the peptide bond between amino acid pairs.

Table 1: Key Computational Methods for this compound Analysis

Method Application Key Insights
Molecular Dynamics (MD) Conformational sampling and dynamics Provides a map of accessible conformations and transition pathways between them. longdom.org
Quantum Chemistry (ab initio, DFT) Electronic structure, interaction energies Elucidates photostability, details intramolecular forces like hydrogen bonds. nih.govresearchgate.net
Global Optimization Finding low-energy conformations Identifies the most stable structures from a vast conformational space. nih.govresearchgate.net

| Machine Learning (ML) | Predicting structural ensembles | Accelerates the prediction of peptide conformations and functions. frontiersin.orgrsc.org |

Global Optimization Methods and Machine Learning in Conformational Analysis

The conformational space of even a small peptide like this compound is immense, making it a significant challenge to identify the most stable, low-energy structures. Global optimization algorithms are designed to tackle this problem by systematically searching for the global minimum on the potential energy surface. nih.govresearchgate.netresearchgate.net Techniques such as simulated annealing, genetic algorithms, and tunneling algorithms have been applied to oligopeptides to find low-energy conformers more efficiently than simple molecular dynamics. nih.gov For peptides with more than four residues, while finding the absolute global minimum remains challenging, these methods are effective at locating very low-energy structures. nih.gov

Specific Conformational Motifs and Flexible Regions in this compound

Identification of Beta-Turn Structures

Beta-turns are a common type of non-regular secondary structure in proteins and peptides, causing a reversal in the direction of the polypeptide chain. wikipedia.org They are typically composed of four amino acid residues and are often stabilized by a hydrogen bond between the carbonyl group of the first residue and the amide NH of the fourth. The propensity of a peptide sequence to form a beta-turn is highly dependent on the constituent amino acids. biorxiv.orgnih.gov

Glycine, with its lack of a side chain, is highly flexible and frequently found in beta-turns, particularly in positions that require conformations sterically hindered for other amino acids. nih.gov Phenylalanine and Alanine also have specific propensities for different positions within various types of beta-turns. nih.gov Computational studies on peptides containing sequences like D-Pro-Gly have shown a high propensity to form specific types of beta-turns (e.g., βI′ and βII′), which can be influenced by the solvent environment. rsc.org For this compound, the sequence Gly-Phe-Ala could potentially form part of a beta-turn, with the flexibility of Glycine facilitating the necessary chain reversal. The likelihood and type of such a turn would be determined by the specific dihedral angles (φ, ψ) adopted by the Phenylalanine and Alanine residues. wikipedia.org

Analysis of Conformational Flexibility Around Peptide Bonds

The backbone of a peptide has degrees of rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. oup.comuzh.ch The peptide bond (ω) itself is generally rigid and planar due to its partial double-bond character, preferring a trans configuration. oup.comwikipedia.org The allowed combinations of φ and ψ angles are famously visualized in a Ramachandran plot. wikipedia.orgyoutube.com

The flexibility of the this compound backbone is largely determined by the rotational freedom of these bonds for each of its three amino acid residues.

Glycine (Gly): As the only achiral amino acid with just a hydrogen atom as its side chain, Glycine exhibits the greatest conformational flexibility. nih.gov Its Ramachandran plot shows a much larger area of allowed φ and ψ angles compared to other amino acids. researchgate.net

Phenylalanine (Phe): The bulky benzyl (B1604629) side chain of Phenylalanine restricts its conformational freedom, limiting it to more defined regions of the Ramachandran plot, primarily the β-sheet and α-helical regions. nih.gov

Alanine (Ala): The small methyl side chain of Alanine results in fewer steric clashes than larger side chains, but it is still more constrained than Glycine. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound GFA
Glycine Gly
Phenylalanine Phe
Alanine Ala

Molecular Interactions and Mechanistic Studies of H Gly Phe Ala Oh

Investigation of H-Gly-Phe-Ala-OH Interactions with Biological Macromolecules

The interaction of this compound with biological macromolecules such as receptors and enzymes is a key area of research. These interactions are fundamental to understanding its potential biological roles and are driven by the peptide's structural and chemical properties.

Receptor Binding and Modulation Mechanisms

While research directly implicating this compound in binding to specific receptors is not extensively documented, the structural motifs present in the peptide are relevant to receptor interactions, particularly opioid receptors. Endogenous opioid peptides, such as enkephalins and endorphins, share a common N-terminal sequence of Tyr-Gly-Gly-Phe. mdpi.com The presence of a phenylalanine residue in this compound is significant, as aromatic amino acids are recognized as key pharmacophoric residues for opioid receptor binding. mdpi.com The interaction of peptides with receptors is a nuanced process involving non-covalent forces like hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can modulate the receptor's activity and trigger biological responses. benchchem.com

Studies on related peptides provide insights into how this compound might interact with receptors. For instance, modifications to the peptide backbone, such as the introduction of a proline residue, can induce specific turns in the structure, facilitating the correct orientation of aromatic groups for receptor binding. mdpi.com The sequence H-Tyr-D-Ala-Gly-Phe has been utilized in the design of potent opioid agonists, highlighting the importance of the phenylalanine residue in this position for receptor recognition and activity. nih.gov Furthermore, peptides containing phenylalanine have been investigated for their ability to modulate various receptors, including those for bombesin-like peptides, which are overexpressed in several types of cancer. nih.gov

Enzyme Substrate and Inhibitory Interactions

The peptide this compound can serve as a substrate for various proteases, and its cleavage is influenced by the specificity of the enzyme for particular amino acid sequences. The presence of a phenylalanine residue makes it a potential substrate for enzymes like chymotrypsin, which preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids. biosynth.com Similarly, it can be a substrate for carboxypeptidases, which cleave amino acids from the C-terminus of a peptide chain. For example, H-Gly-D-Phe-OH is a known substrate for D-peptidase S, a carboxypeptidase-like enzyme that favors dipeptides with hydrophobic D-amino acids. glpbio.combachem.com

The interaction between a peptide and an enzyme's active site involves a combination of hydrophobic and electrostatic interactions. The phenylalanine residue, with its bulky and hydrophobic side chain, can fit into the hydrophobic pockets of enzymes. vulcanchem.com This interaction is critical for enzyme-substrate recognition and subsequent catalysis. benchchem.com Studies on similar peptides, such as FA-Phe-Ala-OH, have been used to characterize the kinetics and pH dependence of serine carboxypeptidases. acs.orgasm.org

Furthermore, peptides and their analogs can also act as enzyme inhibitors. For example, certain chloromethyl ketones derived from peptides have been shown to inhibit proteases like elastase and cathepsin G. nih.gov The ability of a peptide to inhibit an enzyme depends on its ability to bind tightly to the active site without being cleaved, thereby blocking the access of the natural substrate.

Peptide-Protein Interaction Dynamics and Aggregation Interference

The interactions between peptides and proteins are crucial for many biological processes. The hydrophobic nature of the phenylalanine residue in this compound plays a significant role in these interactions. benchchem.com Hydrophobic residues tend to be buried in the interior of proteins to avoid contact with the aqueous environment, a phenomenon that drives protein folding. callutheran.edu

Peptide aggregation is another area where the properties of this compound are relevant. The aggregation of peptides, often driven by hydrophobic interactions and the formation of β-sheet structures, is associated with various diseases, including Alzheimer's. acs.org The phenylalanine residue is known to be a key component in the aggregation of the amyloid-β peptide. acs.org Studies on peptide aggregation have shown that even short peptides containing hydrophobic residues can self-assemble into larger structures. sigmaaldrich.com The balance between intra- and intermolecular interactions determines whether a peptide will remain soluble or aggregate.

Non-Covalent Interactions in this compound Systems

The three-dimensional structure and stability of this compound are governed by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hydrogen Bonding Networks and Their Role in Stability

Hydrogen bonds are critical for stabilizing the conformation of peptides. In this compound, hydrogen bonds can form between the amide (-NH) and carbonyl (-C=O) groups of the peptide backbone. cuni.cz These interactions can be intramolecular, leading to the formation of secondary structures like turns and helices, or intermolecular, contributing to the formation of larger assemblies. benchchem.commsu.edu The stability of these structures is highly dependent on the solvent environment; in polar solvents like water, intermolecular hydrogen bonds with the solvent are favored, while in non-polar solvents, intramolecular hydrogen bonds are more prevalent. benchchem.com

Computational studies have shown that even a simple tripeptide like this compound can adopt multiple conformations that are close in energy, with the most stable structures being those that maximize the number of intramolecular hydrogen bonds. cuni.cz The presence of different amino acid side chains influences the preferred hydrogen bonding patterns. For example, the glycine (B1666218) residue provides conformational flexibility, while the bulkier phenylalanine and alanine (B10760859) residues impose steric constraints. vulcanchem.com

Hydrophobic and Van der Waals Interactions

Van der Waals forces, although weaker than hydrogen bonds, are numerous and collectively contribute significantly to the stability of the peptide structure. These forces arise from transient fluctuations in electron density and are present between all atoms that are in close proximity. benchchem.comvaia.com The aromatic ring of the phenylalanine residue, with its large surface area, can participate in significant van der Waals interactions with other parts of the peptide or with other molecules. rsc.org

The interplay between hydrogen bonding and hydrophobic interactions is complex and determines the final three-dimensional structure of the peptide. For instance, the formation of a stable hydrogen-bonded secondary structure can facilitate the burial of hydrophobic side chains, thereby satisfying both energetic requirements.

Interactive Data Table

Compound NameMolecular FormulaRole/Interaction
This compoundC14H19N3O4Core subject of the article, involved in various molecular interactions.
Tyr-Gly-Gly-PheC28H35N5O7Common N-terminal sequence of endogenous opioid peptides. mdpi.com
FA-Phe-Ala-OHC23H24N2O6Substrate used to study serine carboxypeptidases. acs.orgasm.org
H-Gly-D-Phe-OHC11H14N2O3Substrate for D-peptidase S. glpbio.combachem.com
Amyloid-β(Variable)Peptide whose aggregation is associated with Alzheimer's disease, with phenylalanine playing a key role. acs.org

Pi-Stacking and Aromatic Interactions Involving Phenylalanine Residue

The phenylalanine residue within this compound is a key contributor to its interaction profile due to its aromatic phenyl group. This group can participate in several types of non-covalent interactions, significantly influencing the peptide's conformation and its binding to other molecules.

Cation-Pi Interactions: The electron-rich face of the phenylalanine ring can interact favorably with cations. This type of interaction is important in various biological recognition events. beilstein-journals.org Studies on other systems, such as the glycine receptor, have demonstrated that a phenylalanine residue can mediate a cation-pi interaction with a neurotransmitter. jneurosci.org

Hydrophobic Interactions: The nonpolar nature of the phenyl group drives it to associate with other hydrophobic moieties in aqueous environments, a phenomenon critical for protein folding and the binding of ligands to hydrophobic pockets of receptors. aip.orgvulcanchem.com

The presence of these aromatic interactions can lead to the formation of more densely packed structures. researchgate.net It has been observed that aromatic residues like phenylalanine contribute more significantly to the stability of protein-protein interactions on a per-residue basis compared to non-aromatic residues. rsc.org

Salt Bridge Formation and Electrostatic Complementarity

At physiological pH, the terminal amino group (N-terminus) of this compound is protonated (NH3+) and the terminal carboxyl group (C-terminus) is deprotonated (COO-), making the peptide a zwitterion. This charge distribution allows for the formation of salt bridges, which are strong non-covalent interactions between oppositely charged groups.

Salt bridges are a combination of hydrogen bonding and electrostatic interactions and can be a significant stabilizing force in protein structures and protein-ligand binding. researchgate.netlibretexts.org The interaction energy of a salt bridge can be considerably stronger than a conventional hydrogen bond, especially when located in a hydrophobic environment. researchgate.net

The electrostatic potential on the surface of this compound, dictated by its charged termini and the partial charges on its backbone atoms, is crucial for its interaction with other molecules. Electrostatic complementarity, where the positive and negative potentials of two interacting molecules align favorably, is a key determinant of binding affinity and specificity. nih.gov For instance, the negatively charged carbonyl portals of cucurbit[n]uril synthetic receptors can form multiple stabilizing electrostatic interactions with peptides. rsc.org The replacement of charged residues with neutral ones, like alanine, can critically affect protein-binding affinity, highlighting the importance of electrostatic interactions. nih.gov

Molecular Recognition Studies Involving this compound and Synthetic Receptors

The specific sequence and functional groups of this compound make it an interesting guest molecule for molecular recognition studies with synthetic receptors. These studies provide insights into the fundamental principles of host-guest chemistry and can lead to the development of new sensors and drug delivery systems. mdpi.com

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbit[n]urils)

Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules with a hydrophobic cavity and two carbonyl-lined portals that can encapsulate guest molecules in aqueous solution. rsc.orgfrontiersin.org Their unique structure allows them to bind a variety of guests, particularly those with hydrophobic and cationic features. nih.gov

The phenylalanine residue of peptides is a common recognition element for CB[n]s. rsc.org The hydrophobic phenyl ring can be encapsulated within the CB[n] cavity, while the positively charged N-terminal ammonium (B1175870) group can interact favorably with the electronegative carbonyl portals. rsc.orgrsc.org For example, cucurbit sigmaaldrich.comuril (CB sigmaaldrich.com) has been shown to bind to the N-terminal dipeptide site Lys-Phe with subnanomolar affinity. nih.gov

Studies with related peptides have shown that the position of the aromatic residue is critical for binding affinity. For instance, cucurbit researchgate.neturil (CB researchgate.net) exhibits significantly higher selectivity for peptides with an N-terminal phenylalanine compared to those with a phenylalanine in a non-terminal position. rsc.org This preference is attributed to the stabilizing interaction between the N-terminal ammonium group and the carbonyl portals of the host.

HostGuest PeptideBinding Affinity (Ka, M⁻¹)Notes
Cucurbit sigmaaldrich.comuril (Q8)H-Trp-Gly-Gly-OH1.3 x 10⁵Demonstrates selectivity for N-terminal aromatic residues. rsc.org
Cucurbit researchgate.neturil (Q7)H-Phe-Met-NH₂1.5 x 10⁷High affinity for N-terminal phenylalanine. rsc.org
Cucurbit researchgate.neturil (Q7)H-Phe-Leu-NH₂2.7 x 10⁷High affinity for N-terminal phenylalanine. rsc.org
Cucurbit researchgate.neturil (Q7)H-Phe-Leu-OH2.1 x 10⁶Affinity is influenced by the C-terminal group. rsc.org

Transport Mechanisms Across Biological Barriers Relevant to this compound

The transport of peptides like this compound across biological barriers, such as the intestinal epithelium or the blood-brain barrier, is a critical aspect of their bioavailability and potential therapeutic applications. nih.govmdpi.com This transport is often mediated by specific protein transporters.

Peptide transport is generally an active process, often coupled to a proton gradient. elifesciences.orgnih.gov The main transporters responsible for the uptake of small peptides (di- and tripeptides) are the peptide transporters PEPT1 and PEPT2. mdpi.comelifesciences.org These transporters exhibit broad substrate specificity, recognizing a wide variety of di- and tripeptides. cabidigitallibrary.org

The transport of peptides can be influenced by their physicochemical properties, although studies have shown that transporters can accommodate substrates with varying size, charge, and hydrophobicity. cabidigitallibrary.org For example, studies with a bacterial peptide transporter revealed that the stoichiometry of proton coupling can differ between di- and tri-peptides, suggesting different transport mechanisms. elifesciences.org Specifically, the transport of tri-peptides was found to require three protons, while di-peptides required four or possibly five protons. elifesciences.org

H Gly Phe Ala Oh As a Scaffold and Research Tool in Advanced Chemical Biology

Role of H-Gly-Phe-Ala-OH as a Building Block for Complex Peptide Structures

In the realm of synthetic peptide chemistry, small peptide fragments are essential starting materials for the construction of larger, more complex polypeptide chains. This compound functions as a readily available building block in solid-phase or solution-phase peptide synthesis. chemimpex.com Its defined sequence allows for its strategic incorporation into larger peptide and protein structures, enabling the systematic assembly of custom-designed biomolecules. chemimpex.com

The process of using peptide fragments like this compound is a cornerstone of creating synthetic proteins, peptide-based drugs, and biomaterials. chemimpex.com Researchers can leverage this tripeptide unit to introduce a specific sequence that may mimic a portion of a naturally occurring protein or serve as a spacer or structural motif within a larger synthetic construct. The ability to build upon such scaffolds is crucial for developing targeted therapeutics and advancing protein engineering. chemimpex.comresearchgate.net

Key Applications in Peptide Synthesis:

Mimicking Natural Peptides: The Gly-Phe-Ala sequence can be incorporated into larger synthetic designs to replicate segments of natural proteins, facilitating the study of their function and interactions. chemimpex.comchemimpex.com

Drug Development: It serves as a component in the synthesis of peptide-based therapeutics, where specific sequences are required for biological activity. chemimpex.com

Biomaterial Engineering: The tripeptide can be used in the creation of self-assembling peptide hydrogels and other biomaterials, where the sequence influences the material's physical properties. rsc.orgacs.org

This compound as a Model Peptide for Fundamental Biochemical Research

The simplicity of this compound makes it an ideal model system for investigating complex biochemical phenomena at a fundamental level. Its small size reduces the number of variables, allowing for more controlled and interpretable experimental results.

Understanding how a linear chain of amino acids folds into a functional three-dimensional protein remains a central challenge in biochemistry. Small peptides are instrumental in dissecting the forces that govern this process. This compound, containing a flexible glycine (B1666218), a bulky hydrophobic phenylalanine, and a small alanine (B10760859), provides a simple system to study the intrinsic conformational preferences and folding dynamics. nih.gov

Researchers use techniques like infrared and UV spectroscopy on such model peptides in isolated, gas-phase conditions to observe the formation of stable folded structures, such as β-hairpins, driven by intramolecular hydrogen bonds. nih.gov These studies provide critical data for refining computational models and understanding how local sequence dictates secondary structure formation, like α-helices and β-sheets, which are stabilized by regular patterns of hydrogen bonds between peptide backbone groups. nih.govncert.nic.in The principles derived from these simple models help elucidate the complex folding pathways of larger proteins.

The interactions between molecules are the basis of all cellular processes, including signaling, regulation, and recognition. this compound can be used as a model ligand to probe the binding pockets of enzymes and receptors. By studying how this tripeptide interacts with a target protein, researchers can gain insights into the nature of the binding site, such as its size, shape, and hydrophobicity.

A variety of biophysical techniques are employed to characterize these interactions in real-time and without the need for labeling. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for drug discovery and understanding biological mechanisms.

Table 1: Biophysical Techniques for Studying Peptide Interactions

Technique Information Provided Application Example
Surface Plasmon Resonance (SPR) Real-time binding kinetics (association/dissociation rates), binding affinity. Measuring the binding of this compound to a target protein immobilized on a sensor chip.
Isothermal Titration Calorimetry (ITC) Binding affinity, stoichiometry (binding ratio), thermodynamic parameters (enthalpy, entropy). Determining the complete thermodynamic profile of the interaction between the tripeptide and a receptor.
Nuclear Magnetic Resonance (NMR) Spectroscopy 3D structure of the peptide-protein complex, identification of interacting residues. Mapping the specific amino acids in a binding pocket that make contact with the Gly, Phe, or Ala residues.
Mass Spectrometry (MS) Confirmation of binding, identification of binding partners in a complex mixture. Verifying the formation of a non-covalent complex between this compound and its target.

Development of Peptidomimetics and Constrained Analogues from this compound Framework

While peptides are excellent research tools, their use as therapeutic agents can be limited by poor stability against enzymatic degradation and low bioavailability. To overcome these issues, chemists design peptidomimetics—molecules that mimic the structure and function of peptides but with improved drug-like properties. researchgate.net

A tripeptide scaffold like this compound is an excellent starting point for designing peptidomimetics. nih.gov The goal is to retain the essential side chains (the R groups of the amino acids) in their correct 3D orientation for biological activity while modifying the peptide backbone to enhance stability. nih.gov

Common Design Strategies:

Backbone Modification: Replacing amide bonds with more stable surrogates to resist cleavage by proteases. nih.gov

Side Chain Modification: Introducing non-natural amino acids or altering existing side chains to fine-tune binding or improve properties.

Cyclization: Creating cyclic peptides by linking the N- and C-termini or through side chains. This restricts the peptide's conformation, which can lock it into its bioactive shape and increase binding affinity. researchgate.netnih.gov

Scaffold Hopping: Replacing the entire peptide backbone with a non-peptide framework (like a piperazine (B1678402) or triazole ring) that correctly orients the necessary functional groups. researchgate.netnih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a lead compound's structure to understand how each component contributes to its biological activity. nih.gov For a peptide like this compound, this involves creating a series of analogues and testing their activity.

A common and powerful SAR technique is Alanine Scanning . In this method, each amino acid residue in the peptide is systematically replaced with alanine. nih.gov Alanine is chosen because its small, neutral methyl side chain generally removes the specific contribution of the original side chain without introducing significant steric or electronic disruption. The resulting change in activity reveals the importance of the original residue. nih.gov

Table 2: Illustrative Alanine Scanning SAR for a Hypothetical this compound Analogue

Original Peptide Modified Analogue Key Change Expected Impact on Activity (Hypothetical) Rationale
This compound H-Ala -Phe-Ala-OH Glycine to Alanine Minor to moderate decrease The original glycine provided maximal backbone flexibility. Replacing it with alanine introduces some steric hindrance, potentially altering the optimal binding conformation. khanacademy.org
This compound H-Gly-Ala -Ala-OH Phenylalanine to Alanine Significant decrease The bulky, hydrophobic phenyl ring of Phenylalanine is likely critical for binding, probably fitting into a hydrophobic pocket on the target protein. Its removal eliminates this key interaction. nih.govnih.gov
This compound H-Gly-Phe-Gly -OH Alanine to Glycine Minor change or slight decrease The small methyl group of Alanine may provide a minor but favorable hydrophobic contact. Replacing it with a hydrogen (Glycine) removes this contact but increases flexibility. The overall effect depends on the specific binding site requirements. khanacademy.org

By conducting such SAR studies, researchers can identify the "pharmacophore"—the essential three-dimensional arrangement of functional groups required for activity. nih.gov This knowledge is invaluable for rationally designing more potent and selective peptidomimetics or constrained analogues with enhanced therapeutic potential. researchgate.netnih.gov

This compound in Specialized Research Applications

The specific sequence and chemical nature of this compound lend it to several specialized research applications, ranging from the development of novel drug delivery systems to its use in dermatological formulations.

Research into Peptide-Based Drug Delivery Systems

The self-assembly of peptides into well-defined nanostructures is a cornerstone of their use in drug delivery. This compound is a prime candidate for such applications due to the presence of both hydrophobic (phenylalanine) and smaller, more flexible (glycine, alanine) residues. The hydrophobic interactions between the phenylalanine residues can act as a driving force for aggregation, leading to the formation of various nanostructures. nih.gov The principles of peptide self-assembly are fundamental to creating these delivery systems. The process is driven by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and π-π stacking. chemistryworld.com The phenylalanine (Phe) motif, in particular, is a well-known driver for molecular self-assembly into nanostructures and hydrogels. nih.gov

These self-assembled structures, such as hydrogels, can encapsulate therapeutic agents, protecting them from degradation and enabling their controlled release. chemistryworld.com The resulting biomaterials can be designed to respond to specific physiological cues, such as pH or enzymes, to trigger drug release at a target site. nih.gov Research has shown that even short peptide sequences can form these functional materials, highlighting the potential of tripeptides like this compound in this domain. nih.govchemistryworld.com

Table 1: Driving Forces in this compound Self-Assembly for Drug Delivery

Interaction Type Contributing Residue(s) Role in Self-Assembly
Hydrophobic Interactions Phenylalanine (Phe) Primary driving force for aggregation and core formation of nanostructures. nih.gov
π-π Stacking Phenylalanine (Phe) Stabilizes the association of peptide backbones through aromatic ring interactions. uoa.gr
Hydrogen Bonding Glycine (Gly), Alanine (Ala), Peptide Backbone Contributes to the formation of stable, ordered structures like β-sheets. uoa.gr

Investigation of this compound in Nutritional Biochemistry Research Models (e.g., enhanced protein synthesis studies)

In nutritional biochemistry, the constituent amino acids of this compound—glycine, phenylalanine, and alanine—are all recognized for their fundamental roles in metabolism and protein synthesis. nih.govncert.nic.in Glycine is a key precursor in the synthesis of proteins, purines, and other important biomolecules. ncert.nic.in Phenylalanine is an essential amino acid, meaning it must be obtained from the diet, and is a crucial component of many proteins. Alanine is involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.

While direct studies on this compound for enhancing protein synthesis are not extensively documented, its composition suggests a potential role as a readily absorbable source of these key amino acids. The absorption of short peptides can be more efficient than that of free amino acids. Therefore, this compound could be investigated in research models to study the impact of specific amino acid combinations on protein turnover and synthesis rates in various tissues. It could also be used to explore the metabolic fate of these amino acids when delivered as a tripeptide. Furthermore, its components are known to contribute to the flavor profiles of foods, with glycine being sweet and phenylalanine contributing to bitterness. mdpi.com

Role in the Development of Diagnostic Assays

Peptide-based biosensors are emerging as valuable tools in diagnostics due to their high selectivity, stability, and ease of synthesis. nih.govnih.gov Tripeptides can serve as molecular recognition elements in these sensors, binding to specific analytes with high affinity. nih.gov The development of such sensors involves immobilizing the peptide onto a transducer surface, which can be optical or electrochemical. nih.govmdpi.com When the target analyte binds to the peptide, it induces a measurable signal. youtube.com

This compound, with its defined sequence and structure, could be explored as a recognition element for specific biomarkers. For instance, its affinity for certain enzymes or proteins could be harnessed to develop a sensor for detecting diseases where these biomarkers are dysregulated. The versatility of peptide synthesis allows for the modification of this compound, such as through labeling with fluorescent tags, to enhance its utility in various diagnostic assay formats. mdpi.com The general principle involves the specific interaction between the peptide and the target analyte, leading to a detectable signal. youtube.com

Table 2: Potential Applications of this compound in Diagnostic Assays

Assay Type Principle of Detection Potential Role of this compound
Electrochemical Biosensor Measures changes in electrical properties (e.g., impedance, current) upon analyte binding. youtube.com As a recognition element immobilized on an electrode surface to capture a target analyte.
Optical Biosensor Detects changes in light properties (e.g., fluorescence, absorbance) upon analyte binding. mdpi.com Can be labeled with a fluorophore to act as a probe in fluorescence-based assays.

| Quartz Crystal Microbalance (QCM) | Measures mass changes on a sensor surface due to analyte binding. nih.gov | As the immobilized ligand to quantify binding of a target protein or molecule. |

Exploration of this compound as a Component in Dermatological Research Formulations

The use of peptides and their constituent amino acids in dermatological and cosmetic formulations is well-established. Glycine, for instance, is known to improve skin moisturization and promote collagen production. nih.gov Phenylalanine plays a role in the natural moisturizing factor of the skin and contributes to UV protection. researchgate.net The tripeptide Gly-Ala-Phe-OH has been noted for its potential anti-aging properties, aiming to improve skin texture and elasticity. chemimpex.com

Given these properties, this compound is a candidate for inclusion in dermatological research formulations. Its potential benefits could include:

Enhanced Skin Moisturization: The hydrophilic nature of the peptide backbone and the presence of glycine can contribute to skin hydration.

Collagen Synthesis Support: As a source of key amino acids, it may support the skin's natural collagen production, improving firmness and elasticity. nih.gov

Anti-aging Effects: By combining the benefits of its constituent amino acids, the tripeptide could be investigated for its ability to reduce the appearance of fine lines and wrinkles. chemimpex.com

Research in this area would focus on formulating this compound into topical preparations and evaluating its efficacy and penetration through the skin barrier in ex vivo and in vitro skin models.

Utilization in Biomaterial and Nanotechnology Research (e.g., Self-Assembly)

The ability of peptides to self-assemble into ordered nanostructures is a significant area of research in biomaterials and nanotechnology. chemistryworld.com The driving forces behind this self-assembly include hydrophobic interactions, hydrogen bonding, and π-π stacking. uoa.gr The phenylalanine residue in this compound, with its aromatic side chain, is a strong promoter of such self-assembly processes. chemistryworld.com

Researchers can utilize this compound as a building block to create novel biomaterials with tailored properties. These materials can take the form of hydrogels, nanofibers, or nanotubes. chemistryworld.com The resulting structures have potential applications in:

Tissue Engineering: Creating scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration.

Nanofabrication: Serving as templates for the organization of other nanomaterials.

Biocatalysis: Immobilizing enzymes within a self-assembled peptide network.

The simplicity of the this compound sequence allows for systematic studies into the fundamental principles of peptide self-assembly and how modifications to the peptide structure can influence the resulting material properties.

Application as Chiral Auxiliaries and Catalysts in Organic Synthesis

In the field of asymmetric synthesis, chiral molecules are used to control the stereochemical outcome of a reaction. A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the formation of a new stereocenter. york.ac.uk Peptides, being inherently chiral, are excellent candidates for use as chiral ligands and catalysts. nih.gov

While specific research on this compound as a chiral auxiliary is not widely reported, tripeptides in general have been successfully employed as catalysts in various organic reactions, such as C-C bond formation. nih.gov These peptide catalysts can create a well-defined chiral environment around the reactants, leading to high levels of stereoselectivity. rsc.org The development of peptide catalysts is an active area of research, with the aim of creating "mini-enzymes" that can perform complex chemical transformations with high efficiency and selectivity. nih.gov The modular nature of peptides allows for the fine-tuning of their catalytic activity by altering the amino acid sequence. uoa.gracs.org

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound GFA
Glycine Gly
Phenylalanine Phe
Alanine Ala
H-dPro-αMePro-Glu-NHC12H15 -
H-dPro-Pro-Glu-NHC12H15 -
Glycyl-L-alanyl-L-phenylalanine Gly-Ala-Phe
Val-Gly-Val-Ala-Pro-Gly -
Gly-His-Lys-D-Ala -
H-Gly-Ala-OH -
H-Ala-Phe-Gly-OH -
Phe-Ala-Gly -

Advanced Analytical Methodologies for H Gly Phe Ala Oh Characterization in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the purification of H-Gly-Phe-Ala-OH from crude synthesis mixtures and for the subsequent assessment of its purity. The selection of the appropriate chromatographic method is crucial for resolving the target peptide from synthetic by-products, such as deletion sequences or incompletely deprotected peptides.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is the gold standard for the analysis and purification of peptides like this compound. google.com This technique separates molecules based on their hydrophobicity. In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase, typically silica (B1680970) modified with C18 alkyl chains.

The separation is achieved by applying a gradient of an organic solvent, such as acetonitrile, mixed with an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.org As the concentration of the organic solvent increases, hydrophobic molecules, including the peptide, elute from the column. The retention time of this compound is a characteristic property under defined conditions and is used for its identification and quantification. Purity is determined by integrating the area of the peptide's peak relative to the total area of all peaks detected, commonly by UV absorbance at wavelengths of 210-220 nm where the peptide bond absorbs. rsc.orgjafs.com.pl The suitability of an RP-HPLC protocol is often assessed by determining the peak purity using Liquid Chromatography-Mass Spectrometry (LC-MS). google.com

Below is a table summarizing typical conditions for the HPLC analysis of small peptides.

ParameterTypical Value/ConditionPurpose
Column Reversed-Phase C18 (e.g., 1.7-5 µm particle size)Provides a nonpolar stationary phase for hydrophobic interaction-based separation. rsc.orgjafs.com.pl
Mobile Phase A 0.05-0.1% Trifluoroacetic Acid (TFA) in WaterAcidifies the mobile phase to improve peak shape and provides a counter-ion for protonated amines. rsc.org
Mobile Phase B 0.05-0.1% Trifluoroacetic Acid (TFA) in AcetonitrileThe organic modifier used to elute the peptide from the column. rsc.org
Gradient Linear gradient, e.g., 0-60% Mobile Phase B over 12-30 minutesGradually increases mobile phase hydrophobicity to elute compounds based on their affinity for the stationary phase. rsc.org
Flow Rate 0.1 - 1.0 mL/minInfluences separation efficiency and analysis time. rsc.org
Detection UV Absorbance at 210-220 nmAllows for sensitive detection of the peptide bonds within this compound. rsc.org

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for unequivocally confirming the molecular weight and validating the amino acid sequence of this compound.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of peptides and other biomolecules. ecut.edu.cn In ESI-MS, a solution of the peptide is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with one or more positive charges (e.g., [M+H]⁺). dss.go.th These ions are then directed into the mass analyzer. For this compound (molecular formula C₁₄H₁₉N₃O₄), the expected monoisotopic mass is approximately 293.14 Da. nih.gov ESI-MS analysis would confirm this molecular weight by detecting a primary ion peak at an m/z corresponding to [M+H]⁺ (approx. 294.15). The technique is often used to analyze crude peptide products to quickly verify the presence of the desired compound. researchgate.net

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). ma.edu This level of precision allows for the determination of the elemental composition of this compound with high confidence, distinguishing it from other molecules that may have the same nominal mass. rsc.orgresearchgate.net For example, HR-MS can differentiate this compound (C₁₄H₁₉N₃O₄) from an isobaric compound with a different elemental formula. This capability is crucial for definitive structural confirmation and is often achieved using analyzers like Time-of-Flight (TOF) or Orbitrap. researchgate.net

The table below illustrates the power of HR-MS in confirming the identity of this compound.

ParameterValueSource
Molecular Formula C₁₄H₁₉N₃O₄ nih.gov
Theoretical Monoisotopic Mass 293.13756 Da nih.gov
Theoretical [M+H]⁺ Mass 294.14488 DaCalculated
Typical HR-MS Measured Mass 294.144xx Da rsc.orgresearchgate.net
Mass Accuracy < 5 ppm rsc.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection and structural analysis capabilities of tandem mass spectrometry. ue.wroc.plnih.gov After separation by LC, the eluted peptide is ionized (e.g., by ESI) and the parent ion corresponding to this compound is selected in the first mass analyzer. This parent ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), in a collision cell. The resulting fragment ions are analyzed in a second mass analyzer. core.ac.uk

The fragmentation predominantly occurs at the peptide bonds, producing a series of 'b' and 'y' ions. The 'b' ions contain the N-terminus, while the 'y' ions contain the C-terminus. The specific pattern of these fragment ions serves as a fingerprint that confirms the amino acid sequence. For this compound, the detection of specific b₂ (Gly-Phe) and y₁ (Ala) ions would provide definitive evidence of the correct sequence. core.ac.ukresearchgate.net

Advanced Spectroscopic Techniques for Detailed Structural Elucidation

While MS techniques are excellent for confirming primary structure (the amino acid sequence), other spectroscopic methods can provide deeper insights into the three-dimensional conformation and vibrational properties of this compound. These methods are valuable in research contexts where the peptide's secondary structure or interaction with other molecules is of interest.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C-NMR, can be used to confirm the structure and investigate the peptide's conformation in solution. researchgate.net Furthermore, advanced vibrational spectroscopy methods like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide information about the peptide backbone and side-chain orientations. researchgate.netcsic.es For instance, the frequencies of the amide I (C=O stretching) and amide II (N-H bending) vibrational bands in the IR spectrum are sensitive to the peptide's secondary structure and hydrogen-bonding environment. ru.nlnih.gov

Two-Dimensional NMR Experiments (e.g., ROESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-invasive technique for determining the solution-state conformation of peptides. Among the various 2D NMR experiments, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly valuable for molecules of the size of this compound.

ROESY detects through-space correlations between protons that are in close spatial proximity, typically within 5 Å. This is achieved by measuring the nuclear Overhauser effect (NOE) that arises from dipole-dipole relaxation between nearby nuclei. Unlike NOESY experiments, which can sometimes yield zero or weak cross-peaks for molecules with correlation times near the zero-crossing point, ROESY provides reliable cross-peaks for small to medium-sized molecules. The intensity of a ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it highly sensitive to internuclear distances.

For this compound, ROESY experiments can map the proximity between protons on adjacent residues as well as protons within the same residue. nih.gov These through-space correlations are critical for defining the peptide's backbone dihedral angles (φ, ψ) and the orientation of the phenylalanine side chain. For instance, observing a cross-peak between the alpha-proton of one amino acid and the amide proton of the next (dαN(i, i+1)) can help define the backbone conformation. csic.es Similarly, correlations between the phenylalanine aromatic protons and protons on the glycine (B1666218) or alanine (B10760859) residues provide constraints on the side-chain conformation. nih.gov In cases of conformational exchange, ROESY can also detect cross-peaks that are opposite in phase to the NOE cross-peaks, providing information on dynamic processes. nih.gov

Table 1: Illustrative ROESY Cross-Peaks for this compound Conformation

Proton 1 Proton 2 Expected ROE Structural Implication
Gly(αH) Phe(NH) Strong Defines ψ angle of Glycine
Phe(αH) Ala(NH) Strong Defines ψ angle of Phenylalanine
Phe(αH) Phe side chain (βH) Medium Constrains Phe χ1 torsion angle
Ala(αH) Phe side chain (Aromatic H) Weak to Medium Indicates folding of the backbone
Gly(NH) Phe(NH) Weak Suggests turn or folded structure

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the secondary structure and hydrogen-bonding patterns of peptides. researchgate.net These techniques probe the vibrational modes of a molecule, which are sensitive to its chemical environment and conformation.

FTIR Spectroscopy measures the absorption of infrared light by the peptide. The most informative regions in the FTIR spectrum of a peptide are the Amide I and Amide II bands. leibniz-fli.de The Amide I band, occurring between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone. leibniz-fli.de Its precise frequency is highly sensitive to the peptide's secondary structure; for example, bands in the range of 1610-1629 cm⁻¹ are characteristic of strongly hydrogen-bonded β-structures. umh.es The Amide II band, found between 1510 and 1580 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de The analysis of these bands can reveal the presence of structures like β-sheets, turns, or random coils.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly effective for studying molecules in aqueous solutions. For this compound, Raman spectroscopy can provide a molecular fingerprint, with specific peaks corresponding to the vibrations of different functional groups. rsc.org The phenylalanine residue, with its aromatic ring, has strong and characteristic Raman signals, such as the ring breathing mode around 1000 cm⁻¹ and another band near 1605 cm⁻¹. rsc.org The intensity of these signals can be used to analyze the environment of the phenylalanine side chain. Like FTIR, Raman spectra also contain Amide I and Amide III bands that are sensitive to the backbone conformation. arxiv.org

Table 2: Characteristic Vibrational Frequencies for Peptide Analysis

Wavenumber (cm⁻¹) Vibrational Mode Spectroscopic Method Structural Interpretation
~3300-3500 N-H stretching FTIR Involved in hydrogen bonding
~2850-2960 C-H stretching FTIR, Raman Aliphatic side chains (Gly, Ala)
~1600-1700 Amide I (C=O stretch) FTIR, Raman Secondary structure (β-sheet, helix, random coil) leibniz-fli.de
~1510-1580 Amide II (N-H bend, C-N stretch) FTIR Secondary structure information leibniz-fli.de
~1000 Phenylalanine Ring Breathing Raman Presence and environment of Phe residue rsc.org
~1605 Phenylalanine Ring Vibration Raman Presence and environment of Phe residue rsc.org

Integration of Analytical Techniques for Comprehensive this compound Characterization

While individual analytical techniques provide specific structural insights, a truly comprehensive characterization of this compound requires the integration of multiple methodologies. researchgate.net No single technique can fully define the peptide's primary sequence, secondary structure, three-dimensional conformation, and dynamic behavior. A combined approach leverages the strengths of different methods to build a complete and validated structural model.

The characterization process typically begins with mass spectrometry (MS) to confirm the primary structure—the correct amino acid sequence (Gly-Phe-Ala) and molecular weight. diva-portal.org Following this, vibrational spectroscopy (FTIR and Raman) can offer the first glimpse into the peptide's secondary structure in different environments (e.g., solid state or solution). researchgate.netacs.org For example, FTIR might indicate a predominance of β-sheet-like conformations in an aggregated state. umh.es

Future Research Directions and Unexplored Avenues for H Gly Phe Ala Oh

Emerging Computational and Experimental Methodologies in Tripeptide Research

Recent advancements in computational and experimental techniques are revolutionizing peptide science. mdpi.com These methodologies allow for unprecedented insight into the structure, dynamics, and interactions of tripeptides like H-Gly-Phe-Ala-OH, moving far beyond static structural analysis.

Computational Methodologies: The vast conformational landscape of peptides makes computational screening essential for predicting their behavior. researchgate.net Modern approaches can efficiently sift through thousands of possibilities to identify sequences and structures with desired properties. researchgate.netacs.org Active machine learning, for instance, can iteratively analyze peptide characteristics to predict properties like aggregation propensity, which is crucial for designing self-assembling materials. acs.org Coarse-grained molecular dynamics simulations offer another powerful tool, enabling the rapid screening of peptide co-assembly to create novel soft materials like hydrogels or stable emulsions. strath.ac.uk

For this compound, these methods could predict how modifications to its structure might influence its self-assembly, its interaction with biological receptors, or its stability. Such computational screening provides a cost-effective way to generate hypotheses and guide experimental work. mdpi.com

Computational MethodDescriptionPotential Application for this compound
Active Machine LearningAn iterative algorithm that uses a combination of low-resolution and high-resolution data to predict peptide properties, such as the ability to aggregate. acs.orgPredicting the self-assembly propensity of this compound derivatives and identifying sequences with enhanced hydrogelation capabilities. researchgate.net
Coarse-Grained Molecular Dynamics (CG-MD)A simulation method that simplifies molecular representations to study large systems over long timescales, ideal for observing phenomena like self-assembly and co-assembly. acs.orgstrath.ac.ukScreening for dipeptides that could co-assemble with this compound to form functional nanofibers or hydrogels. strath.ac.uk
Predictive Algorithms (e.g., TriplEP-CPP)Machine learning models trained on existing peptide databases to predict specific properties, such as cell-penetrating ability, based on molecular descriptors. mdpi.comEvaluating the potential of this compound or its analogs as cell-penetrating peptides for drug delivery applications.

Experimental Methodologies: Experimental validation remains the cornerstone of scientific discovery. Advanced analytical techniques can now provide high-resolution data to confirm and refine computational predictions. A recent study demonstrated that simple tripeptides can undergo liquid-liquid phase separation to form protective compartments for sensitive proteins, a process analyzed using sophisticated imaging. news-medical.net Techniques like Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and Fourier-transform infrared (FTIR) spectroscopy are crucial for characterizing the nanostructures formed by self-assembling peptides. researchgate.net

Applying these methods to this compound could involve inducing self-assembly under various conditions (e.g., pH, temperature) and characterizing the resulting nanostructures. This could reveal whether it can form nanotubes, nanovesicles, or hydrogels, similar to other well-studied peptides like those containing the Phe-Phe motif. nih.gov

Experimental TechniqueInformation ProvidedPotential Application for this compound
Transmission Electron Microscopy (TEM)High-resolution imaging of the morphology and size of nanostructures. researchgate.netVisualizing the specific nanostructures (e.g., fibrils, spheres) formed by the self-assembly of this compound.
Dynamic Light Scattering (DLS)Measures the size distribution of particles or aggregates in a solution. researchgate.netDetermining the hydrodynamic radii and relative sizes of this compound aggregates in aqueous solution. researchgate.net
FTIR SpectroscopyProvides information on the secondary structure (e.g., β-sheets) within peptide aggregates. researchgate.netConfirming the presence of ordered structures indicative of successful self-assembly. researchgate.net
RheologyMeasures the mechanical properties (e.g., stiffness, viscosity) of materials like hydrogels. nih.govQuantifying the stiffness and stability of hydrogels formed from this compound derivatives. nih.gov

Potential for Novel Applications in Chemical Biology

Chemical biology seeks to use chemical tools to study and manipulate biological systems. Tripeptides, due to their small size and inherent biological relevance, are ideal candidates for developing such tools. acs.orgnumberanalytics.com

One of the most exciting future directions is the design of "smart" biomaterials. Research has shown that self-assembling tripeptides can form bioactive hydrogels that mimic enzymes. nih.gov These materials can have their catalytic activity switched on or off by controlling their assembly and disassembly, offering a new class of responsive biocatalysts. nih.gov Given that this compound contains both hydrophobic (Phenylalanine) and small (Glycine, Alanine) residues, it is a candidate for studies into self-assembly driven by these properties.

Furthermore, a groundbreaking study in 2025 revealed that very simple tripeptides can protect proteins from environmental stress by forming protective compartments through phase separation upon drying. news-medical.net This nature-inspired approach could lead to methods for stabilizing vaccines and therapeutic proteins without needing refrigeration. news-medical.net Investigating whether this compound can replicate this function could have significant implications for pharmaceutical formulation and distribution.

Potential ApplicationRationale for this compoundResearch Approach
Supramolecular BiocatalysisThe self-assembly of tripeptides can create nanostructured hydrogels with enzyme-like activity. nih.govSynthesize this compound analogs with catalytic residues and study their self-assembly and hydrolase activity. nih.gov
Biomolecule StabilizationSimple tripeptides can mimic natural processes to encapsulate and protect proteins from dehydration stress. news-medical.netTest the ability of this compound to form protective phases around sensitive proteins (e.g., enzymes, antibodies) during drying and rehydration cycles. news-medical.net
Cell Signaling ProbesTripeptides can act as signaling molecules in various biological pathways. acs.orgnumberanalytics.comScreen this compound for interaction with cell surface receptors and its effect on intracellular signaling cascades.
Drug Delivery VehiclesThe peptide backbone can be modified to create carriers for targeted drug release. chemimpex.comInvestigate the potential of this compound-based nanostructures to encapsulate and release small molecule drugs.

Interdisciplinary Research Opportunities Involving this compound Systems

The study of this compound is not confined to biology and chemistry. Its potential for self-assembly and functionalization opens doors to materials science, nanotechnology, and diagnostics.

Materials Science and Nanotechnology: Peptide self-assembly is a cornerstone of bottom-up nanotechnology. researchgate.net The Phe-Phe dipeptide motif is a well-known driver of self-assembly into a variety of nanostructures, including nanotubes and vesicles. nih.gov The presence of a Phenylalanine residue in this compound suggests it could be a valuable building block for creating novel nanomaterials. Future research could focus on modifying the termini of this compound (e.g., N-acetylation or C-amidation) to enhance its hydrophobicity and lower its minimum concentration for hydrogelation, a strategy that has proven effective for other tripeptides. nih.gov These materials could find use in tissue engineering as scaffolds that support cell adhesion and proliferation. online.ua

Diagnostics and Cosmetics: The unique properties of tripeptides are also being explored in diagnostics and cosmetics. chemimpex.com For instance, this compound could be investigated for its utility in developing diagnostic assays for detecting specific biomolecules. chemimpex.com In cosmetics, peptides are increasingly used for their potential skin health benefits. chemimpex.com Hydrolyzed collagen tripeptides (CTP), which often contain glycine (B1666218) and other amino acids found in this compound, have been studied for their effects on skin hydration and elasticity. researchgate.netnih.govsciepub.com Research could explore the specific effects of this compound in topical formulations, potentially contributing to new anti-aging or skin-rejuvenating products. chemimpex.com

Interdisciplinary FieldSpecific Research OpportunityPotential Impact
Materials ScienceDesigning this compound derivatives that self-assemble into hydrogels with tunable mechanical properties. nih.govDevelopment of advanced biomaterials for tissue engineering, regenerative medicine, and 3D cell culture. online.ua
NanotechnologyControlling the self-assembly of this compound to form specific nanomorphologies like nanotubes or nanovesicles. nih.govCreation of novel nanocarriers for targeted drug delivery or components for nanoelectronic devices.
DiagnosticsUsing this compound as a ligand or substrate in assays for detecting specific enzymes or proteins. chemimpex.comNew, sensitive, and low-cost diagnostic tools for clinical and research applications.
CosmeceuticalsInvestigating the effects of topical this compound on collagen synthesis, skin hydration, and elasticity. chemimpex.comnih.govEvidence-based development of new active ingredients for anti-aging and skincare products.

Q & A

Q. What are the recommended methods for synthesizing H-Gly-Phe-Ala-OH in laboratory settings?

Solid-phase peptide synthesis (SPPS) is the primary method, employing Fmoc or Boc chemistry. Post-synthesis, reverse-phase HPLC is used for purification, followed by lyophilization. Purity validation via mass spectrometry (MS) and amino acid analysis ensures structural fidelity. Hydrolysis studies under mild conditions (e.g., pH 7.0, 50°C) can inform stability during synthesis .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Use tandem techniques:

  • HPLC : Quantify purity (>98% recommended) and monitor degradation products.
  • Mass spectrometry : Confirm molecular weight (average: 523.65 Da; exact: 523.26 Da) .
  • Amino acid analysis : Hydrolyze the peptide and quantify residues via ninhydrin assay or LC-MS .

Q. What spectroscopic techniques are effective for quantifying this compound in biological matrices?

UV-Vis spectroscopy (absorbance at 280 nm for aromatic residues) or fluorescence spectroscopy (if labeled) are standard. For complex matrices, combine with HPLC separation to reduce interference .

Q. What are the optimal storage conditions for this compound?

Store lyophilized peptides at -20°C in airtight, desiccated containers. For solutions, use pH-stable buffers (e.g., PBS) and avoid repeated freeze-thaw cycles. Stability assays under varying temperatures and pH can identify degradation thresholds .

Advanced Research Questions

Q. How does the sequence of this compound influence its susceptibility to enzymatic hydrolysis compared to similar tripeptides?

Compare hydrolysis kinetics with analogs (e.g., H-Gly-Phe-OH, H-Gly-Gly-OH). Use pseudo first-order rate constants (e.g., k=3.5×101min1k = 3.5 \times 10^{-1} \, \text{min}^{-1} at pH 7.0 for H-Gly-Phe-OH) to model sequence-dependent stability. Molecular dynamics simulations can predict cleavage sites .

Q. What experimental strategies resolve discrepancies in stability data for this compound under varying pH?

  • Controlled variables : Standardize temperature, buffer composition, and peptide concentration.
  • Multi-institutional validation : Share protocols and materials to minimize methodological bias.
  • Statistical analysis : Apply ANOVA to assess inter-laboratory variability .

Q. How to design in vitro studies assessing this compound interactions with dipeptidyl peptidase III (DPP III)?

  • Substrate competition assays : Use known DPP III substrates (e.g., H-Met-Arg-Phe-Ala-OH) as controls .
  • Kinetic parameters : Measure KmK_m and VmaxV_{max} via fluorogenic assays.
  • Inhibitor screening : Test competitive inhibition using synthetic analogs .

Q. What methodologies characterize degradation products of this compound in simulated biological environments?

  • HPLC-MS/MS : Identify fragments (e.g., Gly-Phe, Phe-Ala) and quantify degradation pathways.
  • Isothermal calorimetry (ITC) : Measure thermodynamic changes during hydrolysis .

Q. How to address batch-to-batch variability in this compound synthesis?

  • Quality control (QC) protocols : Standardize SPPS resins, coupling reagents, and cleavage conditions.
  • Batch documentation : Track synthesis parameters (e.g., reaction time, temperature) for correlation analysis.
  • Inter-laboratory calibration : Share reference samples for cross-validation .

Q. What methodologies determine thermodynamic parameters of this compound conformational changes?

  • Circular dichroism (CD) : Monitor secondary structure shifts under physiological conditions.
  • Differential scanning calorimetry (DSC) : Calculate ΔH\Delta H and ΔS\Delta S for folding/unfolding transitions.
  • NMR spectroscopy : Resolve residue-specific dynamics in aqueous solutions .

Data Contradiction & Validation

Q. How to validate conflicting reports on this compound’s role in caspase activation?

  • Reproducibility checks : Replicate experiments using identical reagents and protocols.
  • Negative controls : Include caspase-specific inhibitors (e.g., Z-VAD-FMK) to confirm peptide specificity.
  • Meta-analysis : Aggregate data from published studies to identify consensus mechanisms .

Q. What statistical frameworks address variability in enzyme kinetic studies involving this compound?

Apply Bayesian hierarchical models to account for experimental noise. Use bootstrap resampling to estimate confidence intervals for KmK_m and kcatk_{cat}. Open-data platforms enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.